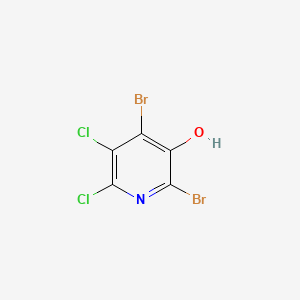
2,4-Dibromo-5,6-dichloropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dibromo-5,6-dichloropyridin-3-ol” is a chemical compound with the CAS Number: 1345472-11-8 . It has a linear formula of C5HBr2Cl2NO . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “2,4-Dibromo-5,6-dichloropyridin-3-ol” is 1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H . This indicates that the compound contains 5 carbon atoms, 1 hydrogen atom, 2 bromine atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dibromo-5,6-dichloropyridin-3-ol” is 321.78 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Halogenated Pyridines Reactions : Halogenated pyridines like 2,4-dibromo-5,6-dichloropyridin-3-ol are involved in reactions with sodium isopropanethiolate and methanethiolate, leading to products of mono- or bis-substitution. These pyridines also react with sodium methoxide to yield mono-substituted products, indicating their reactivity and potential applications in organic synthesis (Testaferri et al., 1985).
Selective Functionalization : Dichloropyridines, similar to 2,4-dibromo-5,6-dichloropyridin-3-ol, can be selectively functionalized at various sites. This selective functionalization allows for the creation of diverse chemical structures, useful in developing new compounds and materials (Marzi et al., 2001).
Suzuki-Miyaura Reactions : In Suzuki-Miyaura reactions, 3,5-dibromo-2,6-dichloropyridine, a compound similar to 2,4-dibromo-5,6-dichloropyridin-3-ol, is used to synthesize tetraarylpyridines. These reactions are important in the synthesis of complex organic molecules, indicating the potential application of similar halogenated pyridines in advanced organic synthesis (Reimann et al., 2015).
Sonogashira Cross-Coupling Reactions : 3,5-Dibromo-2,6-dichloropyridine, a close analogue of 2,4-dibromo-5,6-dichloropyridin-3-ol, is used in Sonogashira cross-coupling reactions to synthesize alkynylpyridines. This application shows the versatility of such halogenated pyridines in creating complex organic structures (Reimann et al., 2017).
Electrochemical Studies
- Electroreduction of Dihalopyridines : Studies on the electroreduction of dihalopyridines like 2,6-dichloropyridine and 2,5-dibromopyridine provide insights into the electrochemical properties of halogenated pyridines. These studies are crucial for understanding the electrochemical behavior of similar compounds like 2,4-dibromo-5,6-dichloropyridin-3-ol (Kashti-Kaplan & Kirowa-Eisner, 1979).
Theoretical and Computational Studies
Substitute Mechanism Studies : Theoretical studies on the mechanism of chlorine radical reactions with halopyridines, including the formation of various dichloropyridines, provide insights into the chemical behavior and potential reactions of 2,4-dibromo-5,6-dichloropyridin-3-ol (Yang Kun, 2004).
Gas Phase Photochemical Studies : Quantum chemistry studies on the photochemical chlorination of chloropyridines help in understanding the reaction mechanisms that could apply to similar compounds like 2,4-dibromo-5,6-dichloropyridin-3-ol (Hao Jin, 2005).
Propiedades
IUPAC Name |
2,4-dibromo-5,6-dichloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYANUDOWXOVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Cl)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718435 |
Source


|
| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5,6-dichloropyridin-3-ol | |
CAS RN |
1345472-11-8 |
Source


|
| Record name | 3-Pyridinol, 2,4-dibromo-5,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)

![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)


